Magnesium;4-ethoxy-4-oxobut-2-enoate

Description

Properties

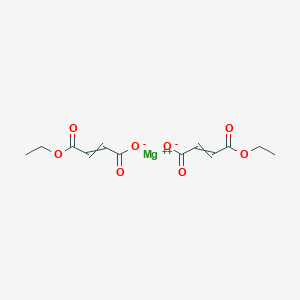

Molecular Formula |

C12H14MgO8 |

|---|---|

Molecular Weight |

310.54 g/mol |

IUPAC Name |

magnesium;4-ethoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

ZHLRSUSHKGQBNV-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Neutralization with Magnesium Carbonate

The most widely documented method for preparing magnesium 4-ethoxy-4-oxobut-2-enoate involves the neutralization of monoethyl fumarate with magnesium carbonate in aqueous medium. This approach is favored for its scalability and high yield.

Reaction Mechanism

The reaction proceeds via acid-base neutralization, where monoethyl fumarate (C₆H₈O₄) reacts with magnesium carbonate (MgCO₃) to form the magnesium salt, carbon dioxide, and water:

$$

2 \, \text{C}6\text{H}8\text{O}4 + \text{MgCO}3 \rightarrow \text{Mg(C}6\text{H}7\text{O}4\text{)}2 + \text{CO}2 + \text{H}2\text{O}

$$

Procedure

- Mixing Reactants : Monoethyl fumarate is dissolved in water (2–3 times its weight).

- Addition of MgCO₃ : Magnesium carbonate is added incrementally at a molar ratio of 0.5–0.6:1 (MgCO₃:monoethyl fumarate).

- Stirring : The mixture is stirred at room temperature until a clear solution forms (5–6 hours).

- Filtration : Mechanical impurities are removed via filtration.

- Concentration : The filtrate is concentrated under reduced pressure to remove excess water.

- Crystallization : Methanol is added to induce crystallization, yielding a white solid.

- Drying : The product is vacuum-dried at 120°C for 8 hours.

Example Conditions and Yield

| Parameter | Value |

|---|---|

| Monoethyl fumarate | 3.1 kg (21.5 mol) |

| MgCO₃ | 0.61 kg (7.23 mol) |

| Water | 6.2 kg (2:1 wt ratio) |

| Crystallization solvent | 15 kg methanol |

| Yield | 2.9 kg (81%) |

| Purity | >99% |

Key Notes :

Alternative Alkaline Reagents

While magnesium carbonate is the standard base, other alkaline magnesium sources (e.g., magnesium hydroxide or oxide) may be used. However, these are less common due to slower reaction kinetics and lower yields.

Industrial-Scale Optimization

Critical Factors

Solvent Selection :

Temperature Control :

Purity Enhancements :

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Magnesium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Magnesium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Calcium Bis[(2E)-4-ethoxy-4-oxo-2-butenoate]

- Structure: Calcium replaces magnesium as the coordinating metal, forming calcium bis[(2E)-4-ethoxy-4-oxo-2-butenoate] (CAS: MFCD00040429) .

- Molecular Weight : ~318.3 g/mol (estimated based on calcium’s atomic mass).

- Applications: Used as a biochemical reagent and in non-aqueous analytical chemistry .

- Key Differences :

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate

- Structure : An ester derivative with a 4-methoxyphenyl substituent at the 4-position (CAS: 228) .

- Molecular Weight : ~276.3 g/mol (estimated).

- Synthesis : Prepared via condensation reactions under acidic conditions, yielding yellow solids with melting points between 72.9–205.5°C .

- Applications : Investigated as a protein kinase B (PknB) inhibitor due to its electron-withdrawing substituents .

Transition Metal Complexes (e.g., Cu²⁺, Ni²⁺)

- Structure: 4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoate complexes with Cu²⁺ or Ni²⁺ .

- Properties :

Data Table: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.